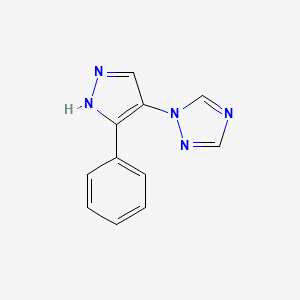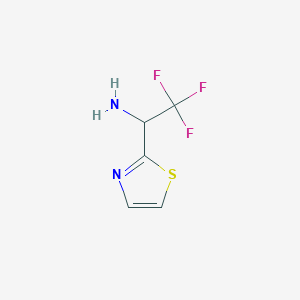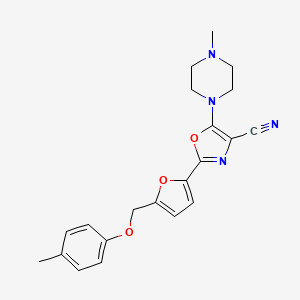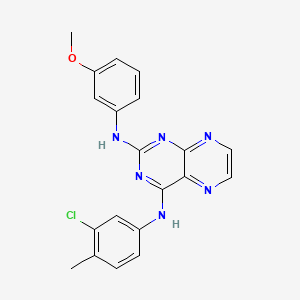
N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine is a pteridine derivative characterized by the presence of a 3-chloro-4-methylphenyl and a 3-methoxyphenyl group. Pteridines are heterocyclic compounds with a wide range of biological activities, and modifications on their structure can lead to compounds with potential therapeutic applications.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine, they do provide insights into related synthetic methods. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substitutions at position 5 involves C5-alkylation or cyclization to form the pyrimidine ring . This suggests that a similar approach could be used for the synthesis of the pteridine core of the compound , followed by the introduction of the appropriate phenyl groups at positions N4 and N2.
Molecular Structure Analysis
The molecular structure of pteridine derivatives is crucial for their biological activity. The presence of substituents on the pteridine ring can significantly affect the compound's electronic properties and, consequently, its biological interactions. The intramolecular charge transfer (ICT) phenomenon, as discussed in the context of a chemosensor for silver ions , is an example of how substituents can influence the electronic characteristics of a molecule. For N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine, the electron-donating methoxy group and the electron-withdrawing chloro group would likely impact the molecule's ICT properties.
Chemical Reactions Analysis
The reactivity of pteridine derivatives can be inferred from the reactions described in the papers. For example, the reaction of 2,4-diamino-6-hydroxypyrimidines with diisopropoxyphosphoryl compounds leads to the formation of regioisomers, which can be separated and further modified . This indicates that the pteridine core in N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine could undergo similar reactions, allowing for the selective functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pteridine derivatives are influenced by their substituents. The papers do not provide specific data on the compound , but they do offer insights into related compounds. For example, the antiviral activity of certain 2,4-diaminopyrimidine derivatives is mentioned, with some showing significant inhibition of retrovirus replication . This suggests that the biological activity of N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine could be explored in a similar context, considering its structural similarities to the compounds studied.
科学的研究の応用
Antiviral Activity of Related Compounds
Studies on pteridine derivatives have shown potential in the antiviral domain. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 demonstrated notable inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Larvicidal Activity
Pyrimidine derivatives linked with morpholinophenyl groups exhibited significant larvicidal activity against third instar larvae, suggesting their potential use in pest control applications (Gorle et al., 2016).
Electrochromic Properties
Research into polyureas containing N,N,N’,N’-tetraphenyl-phenylenediamine in the backbone, a structure related to the query compound, showed interesting thermal, photophysical, electrochemical, and electrochromic properties, indicating potential applications in material science and engineering (江明哲, 2009).
Luminescent Properties
A study on luminescent mono- and binuclear cyclometalated platinum(II) complexes of 6-phenyl-2,2‘-bipyridines, closely related structurally, explored their potential in light-emitting devices due to their significant emissive properties in fluid solution at room temperature (Lai et al., 1999).
Antimalarial Effects
Research on N6-(arylmethyl)-N6-methyl-2,4,6-pteridinetriamines and related derivatives showcased exceptional suppressive antimalarial activity, indicating their potential application in developing new antimalarial drugs (Elslager et al., 1981).
特性
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-(3-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-6-7-14(11-16(12)21)24-19-17-18(23-9-8-22-17)26-20(27-19)25-13-4-3-5-15(10-13)28-2/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIIFIOXVFTONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

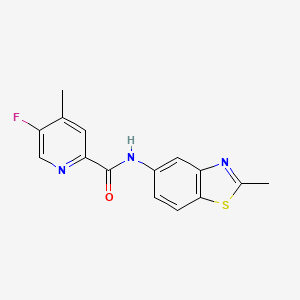

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)
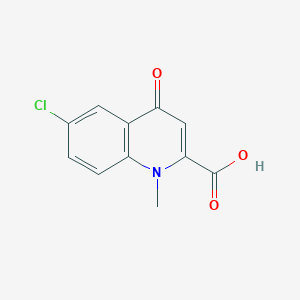

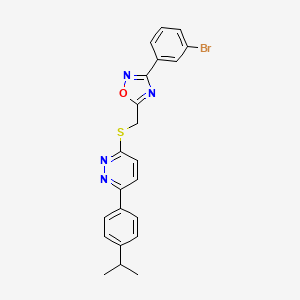
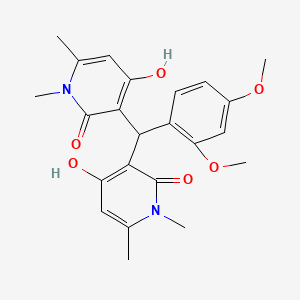

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)
